1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide
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Overview
Description
1-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, an oxadiazole moiety, a thiophene ring, and a piperidine carboxamide group, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Incorporation of the Thiophene Ring: This step often involves a cross-coupling reaction, such as a Stille or Negishi coupling.
Formation of the Piperidine Carboxamide: The final step involves the formation of the piperidine ring and its subsequent functionalization to introduce the carboxamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine rings.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group.
Substitution: The pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products:
Oxidation: Products may include sulfoxides or sulfones from the thiophene ring.
Reduction: Reduced forms of the oxadiazole or carboxamide groups.
Substitution: Halogenated derivatives or substituted pyridine and thiophene rings.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis.
Material Science: It can be used in the development of organic semiconductors and conductive polymers.
Biology:
Drug Discovery: The compound’s unique structure makes it a candidate for screening in pharmaceutical research, particularly for targeting specific enzymes or receptors.
Medicine:
Industry:
Agriculture: It may be used in the development of agrochemicals.
Polymers: The compound can be incorporated into polymer matrices to enhance their properties.
Mechanism of Action
The mechanism of action of 1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
- 1-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide
- 1-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(benzofuran-2-yl)ethyl)piperidine-3-carboxamide
Uniqueness: Compared to similar compounds, 1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide stands out due to the presence of the thiophene ring, which can impart unique electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c26-20(22-10-7-17-4-2-12-28-17)16-3-1-11-25(13-16)14-18-23-19(24-27-18)15-5-8-21-9-6-15/h2,4-6,8-9,12,16H,1,3,7,10-11,13-14H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFRLNWNXPUTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=NC=C3)C(=O)NCCC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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